molecular formula C20H21F3N2O2 B5336426 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol

2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol

カタログ番号: B5336426
分子量: 378.4 g/mol
InChIキー: UTLRUTGSAMRLFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol is a chemical compound that is commonly known as TAK-659. It is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that is involved in the signaling pathways of B-cells, which play a crucial role in the immune system. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

作用機序

TAK-659 is a selective and potent inhibitor of BTK, which is an enzyme that plays a crucial role in the signaling pathways of B-cells. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/Akt pathway, which is important for cell survival and proliferation. Inhibition of BTK by TAK-659 blocks the activation of these signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK in vitro and in vivo. In preclinical models, TAK-659 has been shown to inhibit the activation of B-cells and reduce the levels of autoantibodies in autoimmune disorders. TAK-659 has also been shown to induce apoptosis and inhibit tumor growth in cancer models. However, the exact biochemical and physiological effects of TAK-659 may vary depending on the specific disease and cell type.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for the specific inhibition of BTK without affecting other signaling pathways. TAK-659 also has good pharmacokinetic properties, which allows for its efficient absorption and distribution in vivo. However, TAK-659 also has some limitations for lab experiments, including its potential toxicity and off-target effects, which may affect the interpretation of the results.

将来の方向性

There are several future directions for the research on TAK-659, including its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders. Further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of TAK-659. The development of new analogs and derivatives of TAK-659 may also lead to the discovery of more potent and selective inhibitors of BTK. The combination of TAK-659 with other targeted therapies may also enhance its therapeutic efficacy and reduce the potential toxicity. Overall, the research on TAK-659 has great potential for the development of new therapies for various diseases.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The detailed synthesis method has been described in various research articles and patents. One of the commonly used methods involves the reaction of 3-(2-aminoethyl)pyridine with 3-(trifluoromethyl)benzaldehyde to form an intermediate compound, which is then coupled with 3-piperidin-1-ylpropanoic acid to yield TAK-659. The purity and yield of the final product can be optimized by various purification techniques, such as column chromatography and recrystallization.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In cancer, BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition by TAK-659 has been shown to induce apoptosis and inhibit tumor growth in preclinical models. TAK-659 has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and lupus, where B-cells play a crucial role in the pathogenesis of the disease. TAK-659 has been shown to reduce the levels of autoantibodies and inhibit the activation of B-cells in preclinical models of autoimmune disorders.

特性

IUPAC Name

(3-hydroxypyridin-2-yl)-[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)16-6-1-4-14(12-16)8-9-15-5-3-11-25(13-15)19(27)18-17(26)7-2-10-24-18/h1-2,4,6-7,10,12,15,26H,3,5,8-9,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLRUTGSAMRLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=N2)O)CCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。